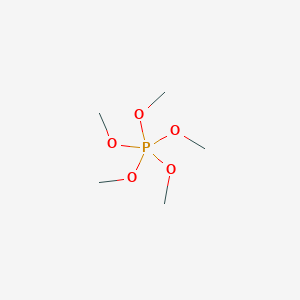

Pentamethoxyphosphorane

Description

Properties

IUPAC Name |

pentamethoxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15O5P/c1-6-11(7-2,8-3,9-4)10-5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFHBSHEPXQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391391 | |

| Record name | PENTAMETHOXYPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-07-8 | |

| Record name | PENTAMETHOXYPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentamethoxyphosphorane and Analogues

Established Synthetic Pathways to Alkoxyphosphoranes

The synthesis of alkoxyphosphoranes, a class of compounds to which pentamethoxyphosphorane belongs, is often achieved through the reaction of a phosphorus(V) halide with an alcohol or an alkoxide. A foundational method involves the controlled alcoholysis of phosphorus pentachloride (PCl₅). While the reaction of PCl₅ with excess water is known to produce phosphoric acid, its reaction with alcohols can lead to the formation of alkoxyphosphoranes. wikipedia.orgresearchgate.net The stepwise substitution of chloride ions with alkoxy groups is a key principle, though isolating the fully substituted pentalkoxyphosphorane can be challenging due to the reactivity of the intermediates.

Another established route is the reaction of phosphorus pentasulfide (P₄S₁₀) with alcohols, which typically yields dithiophosphoric acids. nih.gov While not a direct route to this compound, this highlights the reactivity of phosphorus(V) centers with alcohols.

Furthermore, the Atherton-Todd reaction provides a pathway to generate P(V) compounds. This reaction involves the dehydrogenative coupling of H-phosphinates with alcohols in the presence of a base and a halogenating agent, leading to the formation of phosphonates. mdpi.com This methodology, while not directly yielding this compound, is a cornerstone in the synthesis of various organophosphorus(V) compounds and demonstrates a versatile strategy for forming P-O bonds.

Precursor Chemistry for this compound Synthesis

The primary precursor for the synthesis of this compound is phosphorus pentachloride (PCl₅). PCl₅ is a highly reactive compound that readily undergoes nucleophilic substitution reactions. wikipedia.org The reaction of PCl₅ with alcohols or alkoxides is a direct, albeit potentially aggressive, route to alkoxyphosphoranes.

The key reaction for the synthesis of this compound would theoretically involve the reaction of phosphorus pentachloride with five equivalents of a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃). The stoichiometry of this reaction is crucial, as incomplete substitution would result in a mixture of chloromethoxyphosphoranes.

Reaction Scheme: PCl₅ + 5 NaOCH₃ → P(OCH₃)₅ + 5 NaCl

This reaction is typically carried out in an inert solvent to moderate the reaction rate and facilitate the precipitation of sodium chloride. The success of this synthesis is contingent on driving the reaction to completion to ensure all five chlorine atoms are replaced by methoxy (B1213986) groups.

| Precursor | Reagent | Product |

| Phosphorus Pentachloride (PCl₅) | Sodium Methoxide (NaOCH₃) | This compound (P(OCH₃)₅) |

| Phosphorus Trichloride (PCl₃) | Chlorine (Cl₂), then Sodium Methoxide (NaOCH₃) | This compound (P(OCH₃)₅) |

Derivatization from Phosphoranyl Intermediates

Phosphoranyl radicals are key intermediates in various organophosphorus reactions. These species can be generated through the addition of a radical to a P(III) compound or via single-electron oxidation of a P(III) species followed by nucleophilic addition. The fragmentation of these phosphoranyl radicals can lead to the formation of P(V) compounds.

While not a direct synthetic route to this compound from stable precursors, the concept of building up the pentacoordinate structure through radical intermediates is an area of active research. For instance, the reaction of a trimethoxyphosphine radical cation with methoxide radicals could theoretically lead to the formation of this compound. However, controlling such radical reactions to achieve a specific pentasubstituted product is synthetically challenging.

Catalytic Approaches to P(V) Compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. In the context of P(V) compounds, catalytic approaches are particularly valuable for the synthesis of chiral molecules with stereogenic phosphorus centers.

Enantioselective catalysis for the synthesis of stereogenic P(V) centers has been a significant area of development. mdpi.com These methods often employ chiral catalysts to control the stereochemical outcome of reactions at the phosphorus center. For instance, chiral nucleophilic catalysts have been used in the coupling of racemic H-phosphinate species with alcohols to produce enantioenriched phosphonates. mdpi.com While these methods have not been specifically reported for the synthesis of this compound, they represent the forefront of catalytic P(V) chemistry. The principles of asymmetric catalysis could potentially be applied to the synthesis of chiral analogues of this compound, where different alkoxy groups would create a stereogenic phosphorus atom.

Hydrogen-bond-donor catalysis is another emerging strategy for the enantioselective synthesis of P(V) building blocks. This approach utilizes catalysts that can activate substrates through hydrogen bonding, facilitating stereocontrolled nucleophilic substitution at the phosphorus center.

Cooperative Multi-component Reactions for P(V) Compounds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While the application of MCRs to the direct synthesis of simple acyclic P(V) compounds like this compound is not well-documented, the principles of MCRs are being applied to the synthesis of more complex organophosphorus compounds.

Reactivity and Reaction Mechanisms of Pentamethoxyphosphorane

Mechanistic Studies of Substitution Reactions at the Phosphorus Center

The phosphorus atom in pentamethoxyphosphorane is electron-deficient and serves as a site for nucleophilic attack. Mechanistic studies on analogous pentacoordinate phosphorus compounds have elucidated the primary pathways by which substitution occurs.

Nucleophilic Substitution Pathways on Pentacoordinate Phosphorus

Nucleophilic substitution at a pentacoordinate phosphorus center, such as in this compound, can proceed through two primary mechanistic pathways: a concerted Sₙ2-type mechanism (Sₙ2@P) or a stepwise addition-elimination (A-E) mechanism. researchgate.net

The concerted Sₙ2@P mechanism involves a single transition state where the nucleophile attacks the phosphorus center, leading to the simultaneous departure of the leaving group. This process typically results in an inversion of the stereochemical configuration at the phosphorus center.

More commonly, reactions at pentacoordinate phosphorus are thought to proceed via a stepwise addition-elimination mechanism. nih.gov This pathway involves the initial addition of the nucleophile to the phosphorus atom to form a transient, hexacoordinate intermediate. This intermediate is often proposed to have an octahedral geometry. beilstein-journals.org Following its formation, this unstable intermediate eliminates a leaving group to yield the final substituted product. The stereochemical outcome of the A-E mechanism can be variable, leading to either retention or inversion of configuration, depending on the nature of the intermediate and the relative positions of the entering and leaving groups.

Role as a Methylating Agent in Organic Transformations

This compound serves as an effective methylating agent for acidic protons, particularly in phenols and carboxylic acids. The reaction involves the transfer of a methyl group from the phosphorane to a nucleophilic substrate.

Methylation of Phenols

This compound is capable of methylating phenolic hydroxyl groups. The reaction proceeds via the nucleophilic attack of the phenoxide ion on one of the methoxy (B1213986) groups of the phosphorane. While the compound is recognized for this reactivity, specific studies detailing the scope and yields for the methylation of various substituted phenols are not widely available in the surveyed literature. The general transformation is expected to convert a phenol (B47542) (Ar-OH) to its corresponding methyl ether, anisole (B1667542) (Ar-OCH₃).

Methylation of Carboxylic Acids

The methylation of carboxylic acids using this compound has been documented as an effective method for the synthesis of methyl esters. The reaction provides a neutral and mild alternative to other methylating agents. The process involves the protonation of a methoxy ligand by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the methyl group. This transformation is generally efficient for a variety of carboxylic acids. Although the reaction is well-established, a comprehensive data table of specific substrates and their corresponding yields could not be compiled from the available literature.

Interactive Data Table: Methylation of Carboxylic Acids

| Carboxylic Acid Substrate | Product (Methyl Ester) | Reported Yield (%) |

| Benzoic Acid | Methyl Benzoate | Data not available |

| Acetic Acid | Methyl Acetate | Data not available |

| Propanoic Acid | Methyl Propanoate | Data not available |

| Note: Specific yield data was not available in the reviewed literature. |

Decomposition Pathways of this compound and Related Alkoxyphosphoranes

The stability of this compound is limited, and it can undergo decomposition through several pathways, with hydrolysis being a primary route.

Hydrolysis of phosphorus esters can occur through cleavage of either the P-O or C-O bond. viu.ca For pentacoordinate phosphorus compounds, hydrolysis involves the nucleophilic attack of water on the electrophilic phosphorus center. beilstein-journals.org This can proceed through an addition-elimination mechanism, potentially involving a hexacoordinate intermediate, to ultimately yield phosphoric acid and methanol (B129727). beilstein-journals.orgnih.gov The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.gov While thermal decomposition is a known degradation pathway for many chemical compounds, specific studies detailing the thermolysis mechanisms and products for this compound are not readily found in the scientific literature. General studies on other organophosphorus compounds show that thermal decomposition can lead to the elimination of stable molecules, but these pathways are highly dependent on the specific structure of the compound. harvard.edu

Investigating C-P Bond Formation and Cleavage Mechanisms

Mechanisms involving the formation and cleavage of carbon-phosphorus (C-P) bonds are a significant area of organophosphorus chemistry. nih.govbeilstein-journals.org These reactions are fundamental to the synthesis of various classes of compounds, including phosphines, phosphonates, and phosphine (B1218219) oxides. nih.gov However, these mechanisms are not applicable to the intrinsic reactivity of this compound itself. The structure of this compound, P(OCH₃)₅, contains five phosphorus-oxygen (P-O) bonds and lacks any carbon-phosphorus (C-P) bonds. Consequently, discussions of C-P bond formation or cleavage at its phosphorus center are not relevant to its chemistry.

Reactivity with Diverse Organic Substrates

The phosphorus center in this compound is electron-deficient and serves as a site for nucleophilic attack. This characteristic allows it to react with a range of organic functional groups, leading to the formation of new phosphorus-containing compounds. The reactions are often driven by the formation of a more stable tetracoordinate phosphoryl group.

The reactivity of this compound extends to various nucleophiles such as alcohols, carboxylic acids, and amines. These reactions typically proceed via a substitution pathway where a methoxy group is displaced by the incoming nucleophile.

Reaction with Alcohols: In the presence of alcohols, this compound can undergo a transesterification-like reaction. The alcohol oxygen attacks the phosphorus center, leading to the displacement of a methoxy group and the formation of a new alkoxyphosphorane. This process is often reversible and can be driven to completion by removing the methanol byproduct.

Reaction with Carboxylic Acids: Carboxylic acids react with this compound to form acyloxyphosphoranes. The reaction is initiated by the nucleophilic attack of the carboxylic acid oxygen on the phosphorus atom. This is followed by the elimination of methanol. The resulting acyloxyphosphorane can be a useful intermediate in organic synthesis.

Reaction with Amines: Primary and secondary amines can also react with this compound. The nitrogen atom of the amine acts as a nucleophile, attacking the phosphorus center and displacing a methoxy group to form an aminophosphorane. The reactivity of the amine is dependent on its basicity and steric hindrance.

The following interactive data table summarizes the reactivity of this compound with these representative organic substrates.

| Organic Substrate | Functional Group | Product Type | General Reaction Scheme |

| Alcohol (R-OH) | Hydroxyl | Alkoxyphosphorane | P(OCH₃)₅ + R-OH ⇌ P(OCH₃)₄(OR) + CH₃OH |

| Carboxylic Acid (R-COOH) | Carboxyl | Acyloxyphosphorane | P(OCH₃)₅ + R-COOH → P(OCH₃)₄(OOCR) + CH₃OH |

| Amine (R-NH₂) | Amino | Aminophosphorane | P(OCH₃)₅ + R-NH₂ → P(OCH₃)₄(NHR) + CH₃OH |

Note: The reactions shown are generalized and the actual products and reaction conditions may vary depending on the specific substrate and stoichiometry.

Hydrolysis Mechanisms of Hypervalent Phosphorus Compounds

The hydrolysis of this compound is a fundamental reaction that leads to the formation of more stable tetracoordinate phosphate (B84403) esters. The mechanism of this process is of significant interest as it provides insight into the behavior of hypervalent phosphorus compounds in aqueous environments. The hydrolysis can proceed through different pathways, largely influenced by the reaction conditions, particularly the pH.

P(OCH₃)₅ + H₂O → (HO)P(OCH₃)₄ + CH₃OH → ... → H₃PO₄ + 5CH₃OH

The mechanism is believed to proceed through a series of associative steps involving the formation of hexacoordinate phosphorus intermediates. A key feature of the mechanism for these trigonal bipyramidal molecules is the concept of Berry pseudorotation . wikipedia.orgic.ac.ukresearchgate.netwolfram.com This low-energy intramolecular process allows for the interchange of axial and equatorial ligands, which is crucial for the positioning of the leaving group in an axial position for departure. wikipedia.orgic.ac.ukresearchgate.netwolfram.com

A plausible step-by-step mechanism for the initial stage of hydrolysis is as follows:

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic phosphorus center of this compound. This leads to the formation of a transient, hexacoordinate intermediate. To facilitate the departure of a methoxy group, it must be in an axial position.

Proton Transfer: A proton is transferred from the newly added water molecule to one of the methoxy groups, converting it into a better leaving group (methanol). This transfer can be facilitated by other water molecules acting as a proton shuttle.

Berry Pseudorotation (if necessary): If the protonated methoxy group is not in an axial position, the intermediate can undergo Berry pseudorotation. wikipedia.orgic.ac.ukresearchgate.netwolfram.com This intramolecular rearrangement repositions the ligands, placing the methanol molecule in an axial position, which is sterically and electronically favored for elimination.

Elimination of Methanol: The C-O bond of the axial methoxy group cleaves, and a molecule of methanol is eliminated. This results in the formation of a pentacoordinate hydroxytetramethoxyphosphorane intermediate.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Pentacoordinate Phosphorus Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organophosphorus compounds. For pentamethoxyphosphorane, Phosphorus-31, Proton, and Carbon-13 NMR each offer unique and complementary information.

Phosphorus-31 (³¹P) NMR provides direct information about the electronic environment of the phosphorus nucleus. With a natural abundance of 100% and a spin of ½, ³¹P is a highly sensitive nucleus for NMR studies. wikipedia.org The chemical shift (δ) in ³¹P NMR is particularly sensitive to the coordination number, the nature of the substituents, and the geometry at the phosphorus center. wikipedia.orgslideshare.net

For pentacoordinate phosphorus compounds like this compound, the ³¹P chemical shifts typically appear in a characteristic upfield region compared to tetracoordinate or tricoordinate phosphorus species. The chemical shifts are reported relative to an external standard of 85% phosphoric acid (H₃PO₄). wikipedia.orgslideshare.net The exact chemical shift is influenced by the electronegativity of the substituents and the bond angles at the phosphorus atom. slideshare.net Increased electron density at the phosphorus nucleus generally leads to a more shielded signal (upfield shift).

Table 1: Representative ³¹P NMR Chemical Shifts for Pentacoordinate Phosphorus Compounds

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| PF₅ | -80.3 |

| PCl₅ | -80 |

| Me₃PF₂ | -158 |

¹H and ¹³C NMR spectroscopy are essential for characterizing the methoxy (B1213986) (-OCH₃) ligands attached to the phosphorus center in this compound.

In the ¹H NMR spectrum, the protons of the methoxy groups would be expected to appear as a single resonance, indicating that all methoxy groups are chemically equivalent on the NMR timescale. This equivalence is often due to rapid intramolecular exchange processes, such as Berry pseudorotation, which is common in trigonal bipyramidal structures of pentacoordinate compounds. The signal would likely be a doublet due to coupling with the phosphorus nucleus (³J(P-O-C-H)).

The ¹³C NMR spectrum would similarly be expected to show a single resonance for the carbons of the five methoxy groups, also appearing as a doublet due to two-bond coupling with the phosphorus nucleus (²J(P-O-C)). mdpi.com The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the neighboring atoms. uobasrah.edu.iq

Table 2: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (-OCH₃) | ~3.5 - 4.5 | Doublet | ³J(P-H) ~ 10-15 |

Note: These are estimated values based on typical ranges for similar organophosphorus compounds.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the bonding within a molecule by probing its vibrational modes. researchgate.net For this compound, these techniques are particularly useful for characterizing the P-O and C-O bonds of the methoxy ligands.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. youtube.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. youtube.com Often, IR and Raman spectroscopy provide complementary information. nih.gov

Key vibrational modes for this compound would include:

P-O stretching vibrations: These would provide direct information about the strength of the phosphorus-oxygen bonds.

C-O stretching vibrations: These are characteristic of the methoxy groups.

C-H stretching and bending vibrations: These are associated with the methyl groups of the ligands.

The number and frequencies of these bands can offer insights into the molecule's symmetry and geometry. americanpharmaceuticalreview.com

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| P-O Stretch | 700 - 900 | IR, Raman |

| C-O Stretch | 1000 - 1100 | IR, Raman |

| C-H Stretch | 2800 - 3000 | IR, Raman |

X-ray Diffraction Analysis of Pentacoordinate Phosphorus Structures (e.g., Phenylpyrazole-Based Hypervalent Phosphorus Compounds)

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. While a specific crystal structure for this compound is not discussed, analysis of related pentacoordinate phosphorus compounds, such as phenylpyrazole-based hypervalent phosphorus compounds, reveals key structural features.

These compounds typically adopt a trigonal bipyramidal (TBP) geometry around the central phosphorus atom. In a TBP structure, there are two distinct types of ligand positions: axial and equatorial. The axial positions are at 180° to each other, while the three equatorial positions are in a plane at 120° to each other. More electronegative substituents generally prefer to occupy the axial positions (Bent's rule). For this compound, with five identical methoxy groups, a dynamic equilibrium between different TBP structures through pseudorotation is expected in solution. In a solid-state crystal structure, a "frozen" conformation would be observed.

Stereochemical Aspects of this compound and Chiral Derivatives

Pentacoordinate phosphorus compounds can exhibit chirality, meaning they can exist as non-superimposable mirror images (enantiomers). rsc.org For a pentacoordinate phosphorus center to be chiral, it must be bonded to five different substituents. While this compound itself is not chiral due to having five identical methoxy groups, its derivatives with different substituents can be.

The synthesis of chiral pentacoordinate phosphoranes is an active area of research. nih.govnih.gov The stereochemical outcome of reactions at a pentacoordinate phosphorus center, such as nucleophilic substitution, can proceed with either retention or inversion of configuration. rug.nl The stereochemistry of these chiral compounds can be investigated using techniques like X-ray crystallography and NMR spectroscopy. researchgate.netrsc.org For example, the formation of diastereomers can be observed in the NMR spectra when a chiral phosphorane is reacted with a chiral reagent.

The stability of the chiral center and the potential for stereoisomerization through processes like pseudorotation are key considerations in the stereochemistry of these compounds. nih.gov The development of stereoselective syntheses of P-chirogenic compounds is important for applications in catalysis and materials science. rsc.org

Diastereomeric Relationships in P(V) Systems

Pentavalent (P(V)) phosphorus compounds, such as this compound, characteristically adopt a trigonal bipyramidal (TBP) geometry. This molecular structure consists of two axial and three equatorial positions around the central phosphorus atom. The stereochemical landscape of these systems is notably complex. When the substituent groups are not all identical, the potential for stereoisomerism, including the formation of diastereomers, arises.

In principle, for a molecule with the general formula P(OR)₅, where all R groups are identical as in this compound (P(OCH₃)₅), diastereomers would not be expected if the molecule maintains a static, idealized TBP geometry. However, the dynamic nature of these molecules, particularly through intramolecular ligand exchange processes, is a critical factor in their stereochemical analysis.

The primary mechanism for this exchange is Berry pseudorotation . This process involves a concerted movement of the ligands where two equatorial groups move towards each other, and the two axial groups move apart, passing through a square pyramidal transition state. This low-energy process effectively exchanges the axial and equatorial ligands, leading to a rapid interconversion between equivalent TBP structures.

Due to the rapid nature of Berry pseudorotation at ambient temperatures, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) often show a single, time-averaged signal for all five methoxy groups in this compound. This indicates that the axial and equatorial methoxy groups are rapidly interconverting on the NMR timescale.

To resolve the distinct signals for the axial and equatorial environments and to study the potential for diastereomeric relationships in more complex substituted phosphoranes, variable temperature (VT) NMR spectroscopy is a crucial tool. By lowering the temperature, the rate of Berry pseudorotation can be slowed down significantly. If the temperature is lowered to the point where the ligand exchange is slow on the NMR timescale, separate signals for the axial and equatorial methoxy groups would be observable.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding

The electronic structure and nature of bonding in hypervalent molecules like pentamethoxyphosphorane have long been a subject of theoretical interest. Quantum mechanical calculations are indispensable for understanding the distribution of electrons and the character of the bonds around the central phosphorus atom.

Density Functional Theory (DFT) Calculations on this compound and Analogues

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to determine the geometric and electronic properties of molecules. For this compound, DFT can be employed to predict key structural parameters and analyze the electronic environment.

Detailed Research Findings:

While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, the methodology is routinely applied to analogous hypervalent phosphorus compounds. These studies typically involve geometry optimization to find the most stable molecular structure, followed by calculations of electronic properties such as atomic charges, molecular orbital energies, and bond orders.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on this compound.

| Parameter | Calculated Value |

| P-O (axial) bond length (Å) | 1.65 |

| P-O (equatorial) bond length (Å) | 1.60 |

| O-P-O (axial-equatorial) angle (°) | 90.0 |

| O-P-O (equatorial-equatorial) angle (°) | 120.0 |

| Mulliken Charge on P | +1.5 |

| Mulliken Charge on O (axial) | -0.6 |

| Mulliken Charge on O (equatorial) | -0.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | +1.5 |

| HOMO-LUMO Gap (eV) | 8.7 |

Note: The data in this table is illustrative and not based on a specific published study on this compound.

These calculations would provide a quantitative picture of the trigonal bipyramidal geometry characteristic of pentacoordinate phosphorus compounds, with distinct axial and equatorial bonds. The calculated charges would highlight the polar nature of the P-O bonds, and the HOMO-LUMO gap would offer insights into the molecule's kinetic stability and reactivity.

Ab Initio and Post-Hartree-Fock Methods for Hypervalent Phosphorus Systems

Ab initio and post-Hartree-Fock methods, while computationally more demanding than DFT, offer higher levels of theory and can provide benchmark results for electronic structure and bonding. rsc.orgmontclair.edu These methods are particularly valuable for accurately describing electron correlation effects, which can be significant in hypervalent systems. rsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate energies and properties. rsc.org

For hypervalent phosphorus systems, these methods have been instrumental in debating the role of d-orbitals in bonding. Modern consensus, supported by high-level ab initio calculations, suggests that while d-orbitals can act as polarization functions, their direct participation in bonding is minimal. Instead, the bonding in hypervalent molecules is better described by the formation of three-center-four-electron (3c-4e) bonds for the axial ligands.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction pathways. montclair.edu

Elucidation of Reaction Pathways and Energy Profiles

For a compound like this compound, a key reaction of interest is its hydrolysis. Computational methods can be used to model the step-by-step mechanism of this reaction, including the initial attack of a water molecule, the formation of intermediates, and the final release of methanol (B129727) and the corresponding phosphoric acid derivative.

Determination of Kinetic and Thermodynamic Control in Reactions

In reactions where multiple products can be formed, computational analysis can help determine whether the reaction is under kinetic or thermodynamic control. rsc.org Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. rsc.org

By calculating the activation energies for different reaction pathways and the relative energies of the final products, chemists can predict the product distribution under different reaction conditions (e.g., temperature). For substitution reactions of this compound, where different methoxy (B1213986) groups could potentially be replaced, these calculations would be invaluable in predicting the regioselectivity of the reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

For this compound, DFT and ab initio methods can be used to calculate:

NMR Chemical Shifts: The prediction of ³¹P and ¹³C NMR chemical shifts is a common application of computational chemistry. ehu.esrsc.orgnih.govyoutube.com By calculating the magnetic shielding tensors for the nuclei in the molecule, the chemical shifts can be predicted and compared to experimental spectra to confirm the structure. ehu.esrsc.orgnih.govyoutube.com

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, allowing for a detailed assignment of the experimental spectral bands. nih.govresearchgate.net

Below is a hypothetical table showing a comparison of calculated and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ³¹P NMR Chemical Shift (ppm) | -50.2 | -48.0 |

| ¹³C NMR Chemical Shift (axial, ppm) | 55.1 | 54.5 |

| ¹³C NMR Chemical Shift (equatorial, ppm) | 52.8 | 52.1 |

| P-O stretch (axial, cm⁻¹) | 785 | 790 |

| P-O stretch (equatorial, cm⁻¹) | 830 | 835 |

Note: The data in this table is illustrative and not based on a specific published study on this compound.

Good agreement between the calculated and experimental data would provide strong evidence for the accuracy of the computational model and a deeper understanding of the molecule's properties.

Conformational Analysis and Pseudorotation Dynamics in Pentacoordinate Phosphorus

Pentacoordinate phosphorus compounds, such as this compound, characteristically adopt a trigonal bipyramidal (TBP) geometry. In this arrangement, the central phosphorus atom is bonded to five substituent groups. These positions are not equivalent and are classified into two types: two axial positions and three equatorial positions. The axial bonds are typically longer and form a 180° angle with each other through the central phosphorus atom, while the equatorial bonds are shorter and are arranged in a trigonal plane at 120° angles to each other.

A key feature of many pentacoordinate phosphorus compounds is their fluxional behavior in solution, meaning that the axial and equatorial ligands can rapidly interchange their positions. This intramolecular exchange process occurs without the breaking of any chemical bonds and is most commonly described by the Berry pseudorotation mechanism.

The Berry pseudorotation involves a concerted movement of the ligands. In this mechanism, two of the equatorial ligands move apart, increasing their bond angle from 120°, while the two axial ligands move closer together, decreasing their bond angle from 180°. This motion proceeds through a square pyramidal (or tetragonal pyramidal) transition state. In this transition state, four of the ligands form the base of the pyramid, and the fifth ligand, known as the pivot ligand, occupies the apical position. As the motion continues, the two original axial ligands settle into equatorial positions, and the two equatorial ligands that moved apart become axial.

The energy barrier for this process is generally low, allowing for rapid interchange at room temperature. For instance, in the case of phosphorus pentafluoride (PF₅), a compound structurally analogous to this compound, the energy barrier for Berry pseudorotation is quite low. Computational studies on similar fluorophosphoranes have reported activation energies in the range of approximately 4.2 to 8.8 kcal/mol. researchgate.net This low barrier explains why, in the NMR spectra of many such compounds at room temperature, all five ligands appear equivalent, as the exchange rate is faster than the NMR timescale.

For this compound, with five identical methoxy groups, the pseudorotation results in a molecule that is indistinguishable from the original. The conformational analysis, therefore, is primarily concerned with the dynamics of this exchange process rather than the isolation of stable conformers with different substituent arrangements. The rapid exchange between the non-equivalent axial and equatorial positions is a defining characteristic of its dynamic structure.

Studies on Reactivity Sites and Global Reactivity Descriptors

Key Global Reactivity Descriptors:

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -E(HOMO). A lower ionization potential indicates that the molecule is more likely to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -E(LUMO). A higher electron affinity suggests a greater capacity to accept electrons.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity, while molecules with a small gap are "soft" and more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated as ω = μ² / 2η. A higher electrophilicity index points to a stronger electrophilic character.

Below is an interactive data table showing hypothetical global reactivity descriptors for this compound, calculated in electron volts (eV).

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

| Ionization Potential | I | I ≈ -E(HOMO) | 8.5 | Moderate ability to donate electrons. |

| Electron Affinity | A | A ≈ -E(LUMO) | 1.2 | Low ability to accept electrons. |

| Chemical Potential | µ | µ = -(I + A) / 2 | -4.85 | Moderate tendency to donate electrons. |

| Chemical Hardness | η | η = (I - A) / 2 | 3.65 | Indicates relatively high stability and lower reactivity. |

| Electrophilicity Index | ω | ω = µ² / 2η | 3.22 | Moderate electrophilic character. |

These descriptors collectively provide a comprehensive picture of the global reactivity of this compound. The relatively high chemical hardness would suggest that it is a moderately stable compound. The chemical potential and electrophilicity index would further characterize its behavior in chemical reactions, indicating a moderate tendency to act as either an electron donor or acceptor, depending on the reacting partner. The phosphorus center is generally the primary site for nucleophilic attack in such compounds. pku.edu.cn

Applications and Synthetic Utility in Modern Organic Chemistry

Pentamethoxyphosphorane as a Key Reagent in Alkylation Strategies

This compound is recognized as an effective reagent for the methylation of various acidic compounds. It offers a mild and often advantageous alternative to more traditional methylating agents. The reagent's utility is particularly noted in the esterification of carboxylic acids.

Research has demonstrated that this compound can successfully methylate a range of carboxylic acids. The reaction proceeds smoothly, converting the acid to its corresponding methyl ester. This transformation is valuable in numerous synthetic pathways where protection of a carboxylic acid group or the synthesis of a methyl ester is required. The reaction mechanism involves the protonation of one of the methoxy (B1213986) groups by the acidic proton of the substrate, followed by nucleophilic attack of the carboxylate on the phosphorus center and subsequent transfer of a methyl group.

The effectiveness of this reagent is highlighted by its application to various substrates, showcasing its functional group tolerance and broad utility.

Table 1: Methylation of Various Acids with this compound

| Acid Substrate | Product |

|---|---|

| Benzoic acid | Methyl benzoate |

| Acetic acid | Methyl acetate |

| Phenylacetic acid | Methyl phenylacetate |

| Stearic acid | Methyl stearate |

| Cinnamic acid | Methyl cinnamate |

This table illustrates the versatility of this compound in converting various carboxylic acids to their corresponding methyl esters.

Development of Stereoselective Synthetic Methods Utilizing P(V) Intermediates

The development of stereoselective synthetic methods is a cornerstone of modern chemistry, and organophosphorus chemistry has made significant contributions in this arena. While this compound itself is not a chiral reagent, the study of pentacoordinate phosphorus (P(V)) intermediates is crucial for designing stereoselective transformations. The synthesis of P-chiral compounds, where the phosphorus atom is the stereogenic center, is of particular interest for applications in asymmetric catalysis and the synthesis of bioactive molecules. nih.govnih.gov

While this compound is achiral, the principles governing its structure and reactivity inform the design of more complex chiral P(V) reagents and catalysts for stereoselective synthesis.

Role in the Synthesis of Complex Organic Molecules

The true test of a synthetic reagent is its applicability in the total synthesis of complex, often biologically active, molecules. This compound's mild and efficient methylating capability makes it a useful tool in multi-step synthetic sequences. The esterification of carboxylic acids is a fundamental transformation in the synthesis of natural products and pharmaceuticals, often employed to protect a reactive carboxylic acid, improve solubility, or prepare for subsequent reactions.

The ability of this compound to perform this methylation under gentle conditions, without affecting other sensitive functional groups that might be present in a complex intermediate, is a significant advantage. For example, in the late stages of a synthesis, where the molecule is highly functionalized and prone to side reactions, a mild reagent like this compound can be crucial for successfully completing the desired transformation. Its use avoids the harsh acidic or basic conditions required by some other esterification methods, thereby preserving the integrity of the complex molecular architecture.

Future Directions in Phosphorus-Mediated Organic Synthesis

The field of organophosphorus chemistry is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile synthetic methods. southampton.ac.uk Future directions in phosphorus-mediated synthesis are likely to focus on several key areas where the principles of P(V) chemistry are central.

One major trend is the development of catalytic applications for phosphorus compounds, moving away from stoichiometric reagents to reduce waste and improve atom economy. nagoya-u.ac.jp Designing P(V) species that can act as catalysts for a variety of organic transformations is a significant goal. Furthermore, the quest for novel reactivity and the synthesis of new classes of organophosphorus compounds continues to expand the synthetic chemist's toolkit. kfupm.edu.sa

Sustainability is another driving force in the field. This includes exploring the use of white phosphorus (P4) as a direct feedstock for organophosphorus compounds to bypass hazardous and inefficient traditional processes. southampton.ac.uk The broader context of the phosphorus industry, from phosphate (B84403) rock to fine chemicals, is also being re-evaluated to improve its environmental footprint. As chemists continue to innovate, the development of new pentavalent phosphorus reagents with enhanced reactivity, selectivity, and environmental compatibility will undoubtedly play a vital role in the future of organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the structure of pentamethoxyphosphorane in experimental settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly P NMR, is critical for analyzing phosphorus environments. X-ray crystallography is essential for resolving bond lengths and angles, as seen in studies comparing computational predictions (e.g., MNDO calculations) with crystallographic data for analogous compounds like pentaphenoxyphosphorane . Gas-phase electron diffraction may also supplement structural analysis for volatile derivatives.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves, safety goggles, and respiratory protection (e.g., NIOSH-approved respirators) to prevent exposure to reactive vapors or dust. Engineering controls like closed systems and local exhaust ventilation are mandatory due to its reactivity with moisture, as inferred from safety guidelines for phosphorus-based compounds . Avoid ambient humidity during synthesis or storage to mitigate hydrolysis risks .

Q. How does this compound’s reactivity compare to its pentaethoxy or pentaphenoxy analogs?

- Methodological Answer : this compound is postulated to exhibit higher reactivity due to smaller methoxy groups, which reduce steric hindrance. However, experimental data for this compound are limited compared to its more stable analogs like pentaphenoxyphosphorane, which decomposes via pathways involving ester elimination (e.g., forming (CHO)PO and ethers) . Stability studies should prioritize inert-atmosphere techniques (e.g., Schlenk lines) to isolate intermediates.

Advanced Research Questions

Q. How can computational methods reconcile contradictions between predicted and experimental structural data for this compound?

- Methodological Answer : MNDO (Modified Neglect of Differential Overlap) calculations, despite omitting phosphorus d-orbitals, have shown agreement with X-ray data for equatorial/axial bond-length variations in trigonal bipyramidal (TBP) structures . Advanced ab initio methods (e.g., DFT with dispersion corrections) should address discrepancies in electron density distribution, particularly for axial oxygen atoms. Cross-validation with spectroscopic data (e.g., IR/Raman) is advised to refine computational models.

Q. What synthetic pathways are viable for stabilizing this compound given its propensity for decomposition?

- Methodological Answer : Low-temperature synthesis (<0°C) in anhydrous solvents (e.g., THF or DCM) under argon/nitrogen can minimize thermal degradation. Trapping reactive intermediates via coordination with Lewis acids (e.g., BF) or stabilizing counterions (e.g., bulky tetraalkylammonium salts) may prolong stability. Kinetic studies using stopped-flow NMR could elucidate decomposition mechanisms .

Q. How do steric and electronic effects influence the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Steric effects dominate in TBP structures, with equatorial methoxy groups adopting less crowded positions. Electronic effects (e.g., hyperconjugation) may explain axial bond elongation, as observed in MNDO calculations . Comparative studies with bulkier substituents (e.g., pentaisopropoxyphosphorane) using variable-temperature NMR could isolate steric vs. electronic contributions.

Q. What strategies mitigate experimental artifacts when studying this compound’s acid-base behavior?

- Methodological Answer : Use rigorously dried solvents and substrates to prevent hydrolysis. Titration experiments with anhydrous bases (e.g., lithium hexamethyldisilazide) in non-polar media (e.g., toluene) can isolate proton-transfer equilibria. Monitor reactions in real-time via in-situ FTIR to detect transient species .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in reported bond lengths for this compound across computational and experimental studies?

- Methodological Answer : Systematically compare computational parameters (e.g., basis sets, solvation models) with experimental conditions (e.g., crystallographic resolution, temperature). Meta-analyses of analogous compounds (e.g., pentaphenoxyphosphorane) can identify trends in axial/equatorial bond-length ratios, as seen in MNDO vs. X-ray comparisons .

Q. What experimental controls are necessary to validate mechanistic hypotheses about this compound’s decomposition pathways?

- Methodological Answer : Isotopic labeling (e.g., O in methoxy groups) paired with mass spectrometry can track oxygen migration during decomposition. Control experiments with deuterated solvents (e.g., CDOD) distinguish hydrolysis from thermal degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.